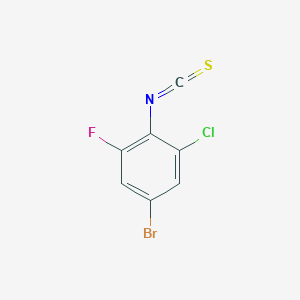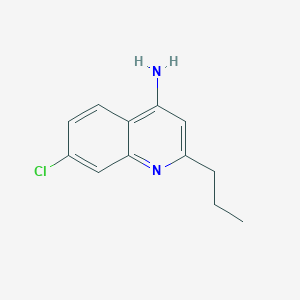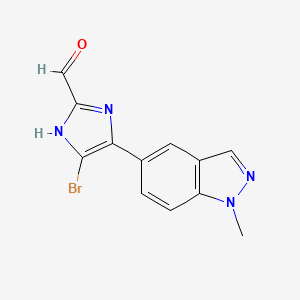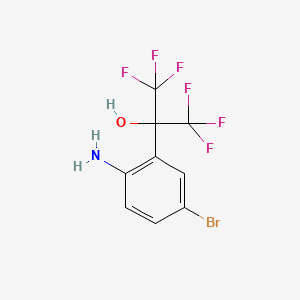
3-Acetyl-6-(trifluoromethyl)indole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Acetyl-6-(trifluoromethyl)indole is a chemical compound that belongs to the indole family, characterized by the presence of an indole ring substituted with an acetyl group at the third position and a trifluoromethyl group at the sixth position. Indole derivatives are known for their wide range of biological activities and applications in various fields, including pharmaceuticals, agriculture, and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: One common method is the metal-free oxidative trifluoromethylation of indoles using sodium trifluoromethanesulfinate (CF₃SO₂Na) under mild conditions . This method selectively introduces the trifluoromethyl group to the indole ring, yielding the desired product in good yield.
Industrial Production Methods: Industrial production of 3-Acetyl-6-(trifluoromethyl)indole may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to ensure high yield and purity. The use of environmentally friendly and cost-effective reagents, such as CF₃SO₂Na, is preferred for industrial applications.
Analyse Des Réactions Chimiques
Types of Reactions: 3-Acetyl-6-(trifluoromethyl)indole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups on the indole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic reagents like halogens and nitrating agents are commonly employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized indole derivatives, while substitution reactions can introduce various functional groups to the indole ring.
Applications De Recherche Scientifique
3-Acetyl-6-(trifluoromethyl)indole has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: The compound is investigated for its potential therapeutic applications, including its role as a pharmacophore in drug design.
Mécanisme D'action
The mechanism of action of 3-Acetyl-6-(trifluoromethyl)indole involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and stability, allowing it to interact effectively with biological membranes and receptors. The indole ring can bind to various receptors and enzymes, modulating their activity and leading to the observed biological effects .
Comparaison Avec Des Composés Similaires
2-Trifluoromethylindole: Similar in structure but with the trifluoromethyl group at the second position.
3-Fluoroindole: Contains a fluorine atom instead of a trifluoromethyl group.
6-Fluoroindole: Similar structure with a fluorine atom at the sixth position.
Uniqueness: 3-Acetyl-6-(trifluoromethyl)indole is unique due to the specific positioning of the acetyl and trifluoromethyl groups, which confer distinct chemical and biological properties. The trifluoromethyl group enhances the compound’s stability and lipophilicity, making it a valuable scaffold for drug design and other applications .
Propriétés
Formule moléculaire |
C11H8F3NO |
|---|---|
Poids moléculaire |
227.18 g/mol |
Nom IUPAC |
1-[6-(trifluoromethyl)-1H-indol-3-yl]ethanone |
InChI |
InChI=1S/C11H8F3NO/c1-6(16)9-5-15-10-4-7(11(12,13)14)2-3-8(9)10/h2-5,15H,1H3 |
Clé InChI |
BMNQDHBCXDNYIA-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=CNC2=C1C=CC(=C2)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















